molecular formula C16H12O5 B1164259 6-Methylgenistein CAS No. 97575-49-0

6-Methylgenistein

Cat. No.: B1164259
CAS No.: 97575-49-0
M. Wt: 284.26
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylgenistein is a naturally occurring isoflavone derived from the roots of Sophora dunnii . It is a methylated derivative of genistein, a well-known phytoestrogen. The compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylgenistein typically involves the methylation of genistein. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of the compound from natural sources, such as the roots of Sophora dunnii. The extraction process involves the use of solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methylgenistein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylgenistein has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of 6-Methylgenistein involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Methylgenistein is compared with other similar compounds, such as:

    Genistein: The parent compound, known for its phytoestrogenic activity.

    5-O-Methylgenistein: Another methylated derivative with similar biological activities.

    Biochanin A: An isoflavone with anti-inflammatory and anticancer properties.

    Daidzein: Another isoflavone with estrogenic activity

This compound is unique due to its specific methylation pattern, which can influence its biological activity and bioavailability.

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFIBLHIYGLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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